molecular formula C12H14N6O2 B3848736 3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine

3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine

Cat. No.: B3848736
M. Wt: 274.28 g/mol
InChI Key: BASDUGDUJJTNQF-MKMNVTDBSA-N
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Description

3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety with a triazole ring, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine is unique due to its specific combination of a benzodioxole moiety with a triazole ring. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-2-11-15-17-12(18(11)13)16-14-6-8-3-4-9-10(5-8)20-7-19-9/h3-6H,2,7,13H2,1H3,(H,16,17)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASDUGDUJJTNQF-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
Reactant of Route 2
3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
Reactant of Route 3
3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
Reactant of Route 4
3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
Reactant of Route 5
Reactant of Route 5
3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
Reactant of Route 6
3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine

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